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molecular formula C7H14N2O B066903 1-Acetyl-4-aminopiperidine CAS No. 160357-94-8

1-Acetyl-4-aminopiperidine

Cat. No. B066903
M. Wt: 142.2 g/mol
InChI Key: NLHBHVGPMMXWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07060836B2

Procedure details

0.88 Ammonia (85 ml) was added to a solution of N-acetylpiperidone (15 g, 106 mmol) in methanol (120 ml), followed by palladium hydroxide (2 g) and the mixture hydrogenated at room temperature and 60 psi for 18 hours. The reaction mixture was filtered through Arbocel®, the filtrate concentrated under reduced pressure and the residue azeotroped with toluene to give a yellow oil. The crude product was purified by column chromatography on silica gel using an elution gradient of dichloromethane:methanol:0.88 ammonia (96:3.5:0.5 to 84:14:2) to afford the title compound as a clear oil, 9.6 g.
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)(=[O:4])[CH3:3]>CO.[OH-].[Pd+2].[OH-]>[NH3:5].[C:2]([N:5]1[CH2:10][CH2:9][CH:8]([NH2:1])[CH2:7][CH2:6]1)(=[O:4])[CH3:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
85 mL
Type
reactant
Smiles
N
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)N1C(CCCC1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Arbocel®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel using an elution gradient of dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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